molecular formula C10H9NO4 B2884824 2-(2-Hydroxyethoxy)isoindoline-1,3-dione CAS No. 32380-69-1

2-(2-Hydroxyethoxy)isoindoline-1,3-dione

Cat. No. B2884824
CAS RN: 32380-69-1
M. Wt: 207.185
InChI Key: DOSUQMBAMQLTFF-UHFFFAOYSA-N
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Patent
US05972959

Procedure details

0.56 g of p-toluenesulfonic acid monohydrate was added to a solution of 8.62 g of N-[2-(tetrahydropyran-2-yloxy)ethoxy]phthalimide [prepared as described in step (a) above] in 86 ml of methanol, and the resulting mixture was stirred at room temperature for 2 hours. At the end of this time, the reaction mixture was concentrated by evaporation under reduced pressure, and then the resulting residue was dissolved in a mixture of ethyl acetate and water and neutralyzed with sodium hydrogen carbonate. The ethyl acetate layer was separated and-dried over anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure, giving the title compound as a crystalline powder. This was washed with diisopropyl ether to give 4.10 g of the pure compound, melting at 82-85° C.
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
N-[2-(tetrahydropyran-2-yloxy)ethoxy]phthalimide
Quantity
8.62 g
Type
reactant
Reaction Step One
Quantity
86 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.C1(C)C=CC(S(O)(=O)=O)=CC=1.O1CCCCC1[O:19][CH2:20][CH2:21][O:22][N:23]1[C:27](=[O:28])[C:26]2=[CH:29][CH:30]=[CH:31][CH:32]=[C:25]2[C:24]1=[O:33]>CO>[OH:19][CH2:20][CH2:21][O:22][N:23]1[C:27](=[O:28])[C:26]2=[CH:29][CH:30]=[CH:31][CH:32]=[C:25]2[C:24]1=[O:33] |f:0.1|

Inputs

Step One
Name
Quantity
0.56 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
N-[2-(tetrahydropyran-2-yloxy)ethoxy]phthalimide
Quantity
8.62 g
Type
reactant
Smiles
O1C(CCCC1)OCCON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
86 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
At the end of this time, the reaction mixture was concentrated by evaporation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in a mixture of ethyl acetate and water and neutralyzed with sodium hydrogen carbonate
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
-dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCCON1C(C=2C(C1=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.